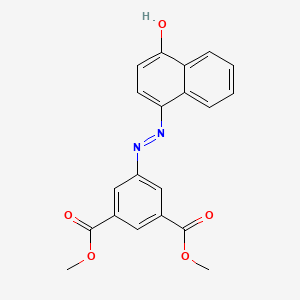

![molecular formula C21H20N4OS2 B2975971 N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 690645-20-6](/img/structure/B2975971.png)

N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

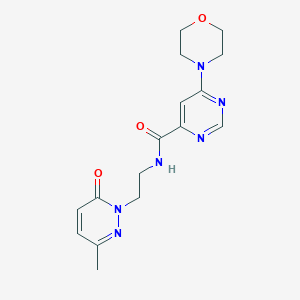

“N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide” is a complex organic compound. It contains a triazole ring and a thiazole ring, both of which are types of heterocyclic compounds . Heterocyclic compounds are cyclic compounds that have at least two different elements as members of its rings . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered ring, are known to show versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Triazole compounds are known for their unique structure and properties, and they have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .科学的研究の応用

Antibacterial and Antifungal Applications

- The synthesis and characterization of 1,2,3-triazoles tethering bioactive benzothiazole nucleus demonstrated promising antimicrobial activities against various gram-positive, gram-negative bacteria, and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Rezki, 2016).

Insecticidal Applications

- Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, showcasing the potential of these compounds in agricultural pest management (Fadda et al., 2017).

Synthesis of Heterocycles

- Research on cascade reactions of versatile thioureido-acetamides has opened new avenues for synthesizing heterocycles, demonstrating efficient atom economy and potential applications in pharmaceuticals and materials science (Schmeyers & Kaupp, 2002).

Anti-Inflammatory and Kinase Inhibition

- The design and synthesis of 1,2,4-triazole-based benzothiazole/benzoxazole derivatives have shown significant in vitro and in vivo anti-inflammatory activity and p38α MAP kinase inhibition, suggesting their potential in treating inflammatory diseases (Tariq et al., 2018).

Anticancer Evaluation

- The synthesis of new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones and their evaluation as anticancer agents indicate that certain derivatives have potent anticancer activity, particularly against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines (Lesyk et al., 2007).

将来の方向性

Triazole compounds are a focus of ongoing research due to their versatile biological activities and their presence in a number of drug classes . Future research may focus on developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

特性

IUPAC Name |

2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS2/c1-15-7-9-17(10-8-15)18-13-27-20-23-24-21(25(18)20)28-14-19(26)22-12-11-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLAWAHQUJOFKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2975890.png)

![dimethyl (E,4Z)-4-[1-[(4-fluorophenyl)methylamino]ethylidene]pent-2-enedioate](/img/structure/B2975891.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B2975893.png)

![2-[[4-(4-Fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2975899.png)

![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one](/img/structure/B2975900.png)

![2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B2975901.png)

![N-cyclopentyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2975902.png)

![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine](/img/structure/B2975908.png)